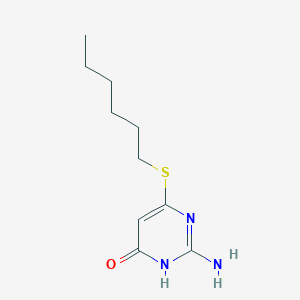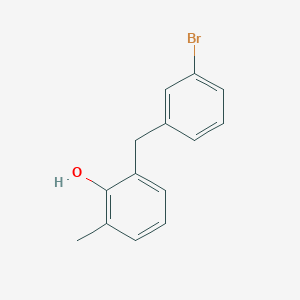
2-(3-Bromobenzyl)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromobenzyl group attached to the phenol ring, along with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)-6-methylphenol typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the methyl and phenol groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzyl)-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohols and derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromobenzyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the methyl group.
3-Bromophenylboronic acid: Contains a boronic acid group instead of the phenol group.
N-(3-Bromobenzyl) noscapine: A noscapine derivative with a similar bromobenzyl group.
Uniqueness
2-(3-Bromobenzyl)-6-methylphenol is unique due to the presence of both the bromobenzyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6279-09-0 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3 |
InChI Key |
FJNUOKJKIQAVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
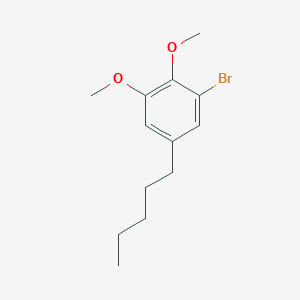
![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
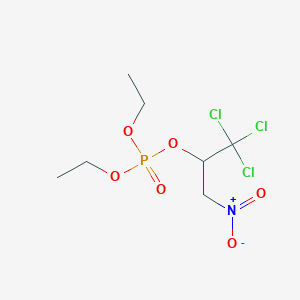
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)

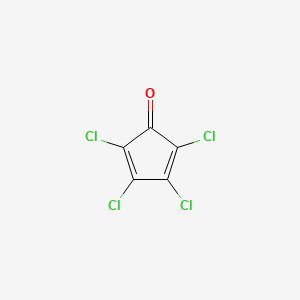
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
